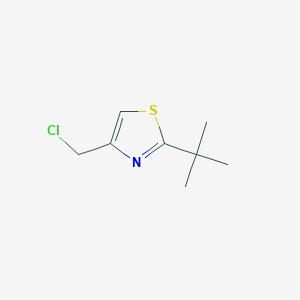

2-Tert-butyl-4-(chloromethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNS/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFSKUWJLINAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Reactivity of Chloromethyl Thiazole Derivatives

Executive Summary

Chloromethyl thiazole derivatives represent a cornerstone class of heterocyclic intermediates, prized for their unique combination of a stable aromatic core and a highly reactive functional handle. The thiazole ring, a privileged scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties, while the chloromethyl group serves as a versatile anchor for facile nucleophilic substitution. This dual-character makes these compounds indispensable building blocks in the synthesis of a wide array of high-value molecules, from life-saving pharmaceuticals like the HIV protease inhibitor Ritonavir to advanced agrochemicals such as the insecticide Thiamethoxam.[1][2] This guide provides an in-depth exploration of the fundamental principles governing the molecular structure and chemical reactivity of these derivatives. We will dissect the electronic and steric factors that dictate their behavior, present detailed protocols for their synthesis and modification, and illustrate their strategic application in modern drug discovery and development.

The Thiazole Core: A Privileged Scaffold

The 1,3-thiazole is a five-membered heterocyclic aromatic compound containing one sulfur and one nitrogen atom.[3] Its planarity and significant pi-electron delocalization grant it a degree of aromaticity greater than corresponding oxazoles, contributing to its chemical stability.[3][4] This aromatic character is evident in its ¹H NMR spectrum, where ring protons resonate in the downfield region (7.27-8.77 ppm), indicative of a strong diamagnetic ring current.[3]

The electronic landscape of the thiazole ring is non-uniform, a consequence of the differing electronegativities of sulfur and nitrogen. Calculated pi-electron density reveals the C5 position as the most electron-rich and thus the primary site for electrophilic substitution, while the C2 proton is the most acidic and susceptible to deprotonation by strong bases.[3][5] This inherent polarity is a key driver of its reactivity and its ability to engage in specific biological interactions, making the thiazole ring a frequent feature in pharmacologically active molecules.[6]

The Chloromethyl Group: A Potent Activator for Synthetic Transformation

The introduction of a chloromethyl (-CH₂Cl) group, typically at the C2, C4, or C5 position, transforms the stable thiazole scaffold into a highly versatile synthetic intermediate. This group acts as a potent electrophilic site, primed for reaction with a vast range of nucleophiles. The reactivity of the chloromethyl group is analogous to that of a primary alkyl halide, but it is significantly enhanced by the electronic properties of the attached thiazole ring.

The primary mode of reaction for the chloromethyl group is nucleophilic substitution , a class of reactions where an electron-rich nucleophile displaces the chloride leaving group.[7] These reactions are fundamental to the synthetic utility of chloromethyl thiazoles.

Mechanism: The S_N2 Pathway

Due to the unhindered nature of the primary carbon in the chloromethyl group, nucleophilic substitution proceeds almost exclusively through the S_N2 (Substitution, Nucleophilic, bimolecular) mechanism.[8][9]

Key Characteristics of the S_N2 Reaction on Chloromethyl Thiazoles:

-

Concerted Mechanism: The attack of the nucleophile and the departure of the chloride leaving group occur in a single, concerted step.[9] There is no carbocation intermediate.

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the chloromethyl thiazole substrate and the nucleophile.[8][9]

-

Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center. While the chloromethyl carbon is typically not a stereocenter, this principle is crucial when dealing with more complex derivatives.

-

Solvent Effects: Polar aprotic solvents (e.g., THF, DMF, Acetone) are ideal for S_N2 reactions. They can solvate the cation of the nucleophilic salt but do not solvate the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents (e.g., water, methanol) would solvate and deactivate the nucleophile.[9]

Below is a diagram illustrating the S_N2 mechanism for the reaction of a generic nucleophile with a 2-chloromethylthiazole derivative.

Caption: S_N2 mechanism on a chloromethyl thiazole.

Molecular Structure and Spectroscopic Characterization

The definitive structure of chloromethyl thiazole derivatives is elucidated through a combination of spectroscopic methods and, where possible, X-ray crystallography.

Spectroscopic Data

NMR and IR spectroscopy are indispensable tools for routine characterization. The chemical shifts and coupling constants provide unambiguous evidence for the presence of the chloromethyl group and its position on the thiazole ring.

| Data Type | Functional Group | Characteristic Signal | Notes |

| ¹H NMR | Thiazole-CH ₂Cl | δ ≈ 4.5 - 5.0 ppm (singlet) | The exact chemical shift is sensitive to the electronic environment, including the position on the ring and the presence of other substituents. |

| ¹³C NMR | Thiazole-C H₂Cl | δ ≈ 40 - 45 ppm | This signal is a key identifier for the chloromethyl carbon. |

| IR Spectroscopy | C-Cl Stretch | 650 - 800 cm⁻¹ | This peak can be weak and may overlap with other signals in the fingerprint region. |

| IR Spectroscopy | C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | Confirms the presence of the methylene group. |

Note: δ (delta) values are in parts per million (ppm) relative to a standard reference.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most precise structural information, including bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of 2-chloro-5-(chloromethyl)thiazole reveals that the thiazole ring is essentially planar.[10] The chloromethyl carbon and the chlorine atom at the 2-position lie close to this plane, providing insight into the molecule's preferred conformation.[10]

Synthesis and Experimental Protocols

The construction of the chloromethyl thiazole core is most reliably achieved via the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide.[11][12]

Caption: General workflow for synthesis and functionalization.

Protocol: Hantzsch Synthesis of 4-(Chloromethyl)thiazole

This protocol describes a representative synthesis using 1,3-dichloroacetone and thioformamide.[11]

Materials:

-

1,3-Dichloroacetone

-

Thioformamide

-

Absolute Ethanol

-

Stir plate and stir bar

-

Round-bottom flask

-

Condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol.

-

Reagent Addition: To the stirred solution, add thioformamide (1.0 eq.).

-

Reaction: Stir the resulting mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Allow the mixture to stand at 5°C for 12 hours to facilitate the crystallization of the product hydrochloride salt.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization or column chromatography after neutralization.

Causality and Insights:

-

Solvent Choice: Absolute ethanol is used to prevent unwanted side reactions with water.

-

Stoichiometry: A 1:1 molar ratio is typically employed for optimal conversion.

-

Temperature Control: The reaction proceeds efficiently at room temperature, while cooling promotes crystallization for easier isolation.

Protocol: Nucleophilic Substitution with an Amine

This protocol details the subsequent reaction of a chloromethyl thiazole with a primary amine to form an aminomethyl derivative, a common structural motif in pharmaceuticals.

Materials:

-

Chloromethyl thiazole derivative (e.g., 2-chloro-5-(chloromethyl)thiazole)[13]

-

Primary amine (e.g., benzylamine) (2.2 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Acetonitrile (CH₃CN)

-

Magnetic stirrer and reflux condenser

Procedure:

-

Reaction Setup: To a solution of the chloromethyl thiazole derivative (1.0 eq.) in acetonitrile, add the primary amine (2.2 eq.) and potassium carbonate (2.0 eq.).

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Causality and Insights:

-

Excess Amine/Base: An excess of the amine is often used to act as both the nucleophile and a base to neutralize the HCl generated. Alternatively, an inorganic base like K₂CO₃ is added to prevent the formation of the amine hydrochloride salt, which would be non-nucleophilic.

-

Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 reaction.

-

Temperature: Heating to reflux increases the reaction rate to ensure completion within a reasonable timeframe.

Applications in Drug Discovery: The Case of Ritonavir

The strategic importance of chloromethyl thiazole derivatives is powerfully illustrated by their use in the synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS.[2] A key fragment of the Ritonavir molecule is derived from a 5-substituted thiazole.[14] The synthesis involves creating a 5-(hydroxymethyl)thiazole intermediate, which is often prepared from a 5-(chloromethyl)thiazole precursor through nucleophilic substitution with a formate anion, followed by hydrolysis.[15][16] This transformation highlights the utility of the chloromethyl group as a masked hydroxymethyl group, providing a robust pathway to complex molecular targets.[14][17]

Conclusion

Chloromethyl thiazole derivatives stand as a testament to the power of functional group chemistry in molecular design. The synergistic combination of the stable, electronically tunable thiazole ring and the highly reactive chloromethyl handle provides chemists with a reliable and versatile platform for innovation. A thorough understanding of the underlying principles of their structure, the kinetics of their S_N2 reactivity, and the practicalities of their synthesis is essential for any researcher aiming to leverage these powerful building blocks in the fields of medicinal chemistry, agrochemistry, and materials science.

References

- Benchchem. (n.d.). Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers.

- Wikipedia. (2024). Thiazole.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- Benchchem. (n.d.). Thiazole N-oxide | CAS 141305-44-4.

- Rajput, A. P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374–1380.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.

- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.

- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-5-chloromethylthiazole: A Key Intermediate in Pesticide and Pharmaceutical Synthesis.

- PMC. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19.

- ResearchGate. (n.d.). Calculated π-electron density of thiazole.

- Benchchem. (n.d.). 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2.

- PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole.

- ResearchGate. (n.d.). 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.

- Google Patents. (n.d.). US6407252B1 - Process for the synthesis of ritonavir.

- Wikipedia. (2024). Nucleophilic substitution.

- PubChem. (n.d.). Ritonavir.

- YouTube. (2012). Nucleophilic Substitution Reactions (2).

- YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.

- PMC. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.

- Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

The Synthetic Versatility and Pharmacological Significance of 2-Substituted 4-(Chloromethyl)-1,3-thiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Among the myriad of thiazole derivatives, those bearing a chloromethyl group at the 4-position and a variable substituent at the 2-position represent a particularly valuable class of synthetic intermediates. The inherent reactivity of the 4-(chloromethyl) group, coupled with the diverse functionalities that can be introduced at the 2-position, makes these compounds powerful building blocks in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-substituted 4-(chloromethyl)-1,3-thiazoles, offering insights into the experimental nuances and strategic considerations for their effective utilization.

I. The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis

The most prevalent and reliable method for constructing the 2-substituted 4-(chloromethyl)-1,3-thiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[3][4] In this specific context, the α-haloketone of choice is 1,3-dichloroacetone, which provides the C4 and C5 atoms of the thiazole ring, along with the reactive chloromethyl handle at the 4-position. The versatility of this synthesis lies in the ability to vary the thioamide, thereby introducing a wide array of substituents at the 2-position of the thiazole ring.[1][2]

The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[5] The sulfur atom of the thioamide acts as the initial nucleophile, attacking one of the carbonyl-activated carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[5]

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

I.A. Synthesis of 2-Amino-4-(chloromethyl)-1,3-thiazole

A common and highly useful derivative is the 2-amino-4-(chloromethyl)-1,3-thiazole, synthesized using thiourea as the thioamide component. This compound serves as a versatile precursor for a wide range of further functionalization.

Experimental Protocol: Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride [4]

-

To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).

-

Stir the resulting solution at room temperature for 24 hours.

-

Allow the mixture to stand at 5°C for an additional 12 hours.

-

The crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, is collected by filtration.

-

The product can be further purified by recrystallization from ethanol.

| Parameter | Value |

| Reactant 1 | 1,3-Dichloropropanone |

| Reactant 2 | Thiourea |

| Solvent | Absolute Ethanol |

| Temperature | Room Temperature, then 5°C |

| Reaction Time | 36 hours |

| Typical Yield | ~70% |

I.B. Synthesis of 2-Aryl-4-(chloromethyl)-1,3-thiazoles

By employing substituted thiobenzamides, a variety of 2-aryl-4-(chloromethyl)thiazoles can be prepared. These derivatives are of significant interest due to the prevalence of the 2-arylthiazole motif in biologically active molecules.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-4-(chloromethyl)thiazoles [6]

-

A mixture of the respective aryl-substituted thioamide (10 mmol) and 1,3-dichloroacetone (11 mmol) is taken in absolute ethanol.

-

The reaction mixture is heated under reflux for 4–5 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The solid product is then filtered, washed with cold ethanol, and dried.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-4-(chloromethyl)thiazole derivative.

I.C. Synthesis of 2-Alkyl-4-(chloromethyl)-1,3-thiazoles

Similarly, the use of aliphatic thioamides allows for the synthesis of 2-alkyl-4-(chloromethyl)thiazoles. These compounds provide a different steric and electronic profile compared to their 2-aryl counterparts.

Experimental Protocol: Synthesis of 2-Alkyl-4-(chloromethyl)thiazoles [6]

-

To a stirred solution of the appropriate alkyl thioamide (10 mmol) in a suitable solvent such as ethanol or isopropanol, 1,3-dichloroacetone (11 mmol) is added.

-

The mixture is then heated to reflux and the reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

II. The Reactive Hub: Transformations of the 4-(Chloromethyl) Group

The synthetic utility of 2-substituted 4-(chloromethyl)-1,3-thiazoles stems from the high reactivity of the chloromethyl group towards nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups at the 4-position, enabling the exploration of structure-activity relationships in drug discovery programs.

Caption: Reactivity of the 4-(chloromethyl) group towards nucleophiles.

II.A. Reactions with Oxygen Nucleophiles: The Williamson Ether Synthesis

A straightforward and high-yielding method for the derivatization of 4-(chloromethyl)thiazoles is the Williamson ether synthesis, which involves the Sɴ2 reaction with an alkoxide or phenoxide.[4]

Experimental Protocol: Synthesis of 4-(Alkoxymethyl)- or 4-(Aryloxymethyl)-1,3-thiazoles [4]

-

To a solution of the desired alcohol or phenol (10 mmol) in a suitable solvent like methanol, ethanol, or DMF, a strong base such as sodium hydride or sodium methoxide (11 mmol) is added to generate the corresponding alkoxide or phenoxide.

-

A solution of the 2-substituted 4-(chloromethyl)thiazole (10 mmol) in the same solvent is then added to the reaction mixture.

-

The mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the desired ether, which can be purified by chromatography if necessary.

II.B. Reactions with Nitrogen Nucleophiles

The reaction of 4-(chloromethyl)thiazoles with various nitrogen nucleophiles, such as primary and secondary amines, provides a direct route to 4-(aminomethyl)thiazole derivatives. These compounds are of particular interest in medicinal chemistry due to the ionizable nature of the amino group, which can enhance solubility and facilitate interactions with biological targets.

Experimental Protocol: Synthesis of 4-(Aminomethyl)-1,3-thiazoles

-

A solution of the 2-substituted 4-(chloromethyl)thiazole (10 mmol) and an excess of the desired primary or secondary amine (20-30 mmol) in a polar aprotic solvent like DMF or acetonitrile is prepared.

-

A non-nucleophilic base such as triethylamine or diisopropylethylamine (15 mmol) may be added to scavenge the HCl generated during the reaction.

-

The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography or by conversion to a salt and recrystallization.

II.C. Reactions with Sulfur Nucleophiles and Macrocyclization

The high reactivity of the chloromethyl group with sulfur nucleophiles has been exploited in the synthesis of various thioethers. A particularly elegant application is in the construction of thiazole-containing macrocycles through intramolecular thioalkylation.[7]

Experimental Protocol: Solid-Phase Intramolecular Thioalkylation for Macrocyclization [7]

This protocol describes a solid-phase approach where a peptide chain containing a cysteine residue is attached to a resin. A 2-substituted 4-(chloromethyl)thiazole moiety is then introduced at the N-terminus of the peptide.

-

The resin-bound peptide with a free N-terminal amine is treated with an isothiocyanate to form a thiourea.

-

The resin is then treated with 1,3-dichloroacetone to form the 4-(chloromethyl)thiazole at the N-terminus via an intramolecular Hantzsch synthesis.

-

The side-chain protecting group of a cysteine residue within the peptide sequence is removed.

-

An intramolecular Sɴ2 cyclization is induced by treating the resin with a base, where the cysteine thiol attacks the chloromethyl group.

-

The cyclic peptide is then cleaved from the resin.

III. Applications in Drug Discovery and Development

The 2-substituted 4-(chloromethyl)-1,3-thiazole scaffold is a cornerstone in the synthesis of a wide range of biologically active compounds. The ability to readily modify both the 2- and 4-positions allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

III.A. Anticancer Agents

Numerous thiazole derivatives have demonstrated potent anticancer activity.[8][9] The 2-substituted 4-(chloromethyl)thiazole core serves as a key intermediate in the synthesis of novel compounds that are evaluated for their cytotoxicity against various cancer cell lines.[10] For instance, novel thiazole-5-carboxamide derivatives synthesized from these precursors have shown activity against A-549, Bel7402, and HCT-8 cell lines.[10]

| Compound Type | Cancer Cell Line | Reported Activity | Reference |

| Thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | Moderate to high inhibition | [10] |

| 2-Phenylthiazole derivatives | Jurkat, MDA-MB-231 | Significant cytotoxic activity | [11] |

III.B. Antimicrobial Agents

The thiazole nucleus is also a common feature in antimicrobial agents.[12][13] Derivatives synthesized from 2-substituted 4-(chloromethyl)thiazoles have been shown to possess antibacterial and antifungal properties. For example, novel 2,4-disubstituted thiazoles have been synthesized and screened for their activity against various bacterial and fungal strains.[12]

III.C. Other Therapeutic Areas

The versatility of the 2-substituted 4-(chloromethyl)thiazole scaffold extends to other therapeutic areas as well. For example, they have been used in the synthesis of acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[14]

IV. Conclusion

The 2-substituted 4-(chloromethyl)-1,3-thiazole framework represents a highly valuable and versatile platform in modern organic and medicinal chemistry. The straightforward and adaptable Hantzsch synthesis provides reliable access to a wide array of these compounds. The inherent reactivity of the 4-(chloromethyl) group enables a plethora of subsequent chemical transformations, allowing for the rapid generation of diverse molecular architectures. As research continues to uncover the vast therapeutic potential of thiazole-containing molecules, the importance of these key synthetic intermediates in the drug discovery and development pipeline is set to grow even further. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to fully leverage the synthetic potential of this remarkable class of compounds.

V. References

-

US4468517A - Synthesis of thiazoles - Google Patents. ()

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ([Link])

-

Systematic Review On Thiazole And Its Applications. ([Link])

-

Reinvestigation of a modified Hantzsch thiazole synthesis. ([Link])

-

Hantzsch Thiazole Synthesis - SynArchive. ([Link])

-

Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram. ([Link])

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ([Link])

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. ([Link])

-

Synthesis of 2-substitued-amino-4-aryl thiazoles. | Download Table. ([Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. ([Link])

-

An Expedient Synthesis of 2-Acylthiazoles and 2-Acyl-4-methyl-5-acetylthiazoles Using α-Ketothioamides as Potential Acetylcholinesterase Inhibitors - PubMed. ([Link])

-

Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ([Link])

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. ([Link])

-

Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC - NIH. ([Link])

-

Hantzsch Thiazole Synthesis - Chem Help Asap. ([Link])

-

Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science. ([Link])

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. ([Link])

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of - The Royal Society of Chemistry. ([Link])

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. ([Link])

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. ([Link])

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ([Link])

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. ([Link])

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. ([Link])

-

Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. ([Link])

-

SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE | TSI Journals. ([Link])

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. ([Link])

-

1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... - ResearchGate. ([Link])

-

Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - SciSpace. ([Link])

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ([Link])

-

The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. ([Link])

-

Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate. ([Link])

-

4-(chloromethyl)-1,2-thiazole (C4H4ClNS) - PubChemLite. ([Link])

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI. ([Link])

-

(PDF) Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. ([Link])

-

Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate - Beilstein Journals. ([Link])

-

ELECTRON IONISATION MASS SPECTRA OF SOME. ([Link])

-

22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. ([Link])

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. kuey.net [kuey.net]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]

- 7. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. An Expedient Synthesis of 2-Acylthiazoles and 2-Acyl-4-methyl-5-acetylthiazoles Using α-Ketothioamides as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole under ambient conditions

An In-depth Technical Guide to the Stability of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole

Executive Summary

2-Tert-butyl-4-(chloromethyl)-1,3-thiazole is a specialized heterocyclic building block characterized by a high degree of electrophilicity at the exocyclic chloromethyl position. While the bulky tert-butyl group at the C2 position confers significant lipophilicity and steric protection to the thiazole nitrogen, the C4-chloromethyl moiety remains a "hotspot" for reactivity.

This guide addresses a critical gap in public safety data sheets: the intrinsic instability of the free base form under ambient conditions.[1] Unlike its hydrochloride salt, the free base is prone to autocatalytic degradation via dimerization and hydrolysis. Researchers must treat this compound not merely as a stable reagent, but as a transient electrophile requiring rigorous exclusion of moisture and nucleophiles.

Part 1: Chemical Profile & Reactivity[1]

1.1 Structural Analysis

The stability profile of this compound is dictated by the tension between two structural features:

-

The 2-tert-butyl Group : A bulky, electron-donating alkyl group (+I effect).[1] It increases the basicity of the thiazole nitrogen compared to 2-H or 2-halo analogs, making the ring nitrogen a better nucleophile.

-

The 4-Chloromethyl Group : A primary alkyl halide activated by the adjacent aromatic thiazole ring.[1] The benzylic-like character of this position facilitates nucleophilic attack (SN2) and ionization (SN1).

1.2 Physicochemical Properties (Estimated)

| Property | Value / Description | Note |

| Physical State | Low-melting solid or viscous oil | Free base tends to oil; HCl salt is crystalline. |

| Boiling Point | ~100-110°C (at 1-2 mmHg) | Extrapolated from tert-butyl analogs; likely decomposes at atm.[1] pressure. |

| Solubility | Soluble in DCM, THF, Toluene | Immiscible with water; reacts slowly. |

| pKa (Conj. Acid) | ~2.5 - 3.0 | tert-butyl group raises basicity vs. unsubstituted thiazole (pKa ~2.5).[1] |

Part 2: Stability Assessment & Degradation Mechanisms[1]

2.1 Hydrolytic Instability

Under ambient humidity, the compound undergoes hydrolysis to form 2-tert-butyl-4-(hydroxymethyl)-1,3-thiazole and hydrochloric acid (HCl).

-

Mechanism : The reaction is autocatalytic.[1] As HCl is generated, it protonates the thiazole nitrogen. The protonated intermediate is more electron-deficient, accelerating the leaving group ability of the chloride (SN1-like character) or activating the methylene carbon for water attack.

-

Observation : The clear oil turns cloudy and acidic fumes are evolved.[1]

2.2 Thermal Instability (Self-Alkylation)

A critical, often overlooked failure mode for chloromethyl thiazoles is intermolecular self-alkylation .

-

The Threat : The nucleophilic nitrogen of one molecule attacks the electrophilic chloromethyl carbon of another.[1]

-

The Product : A bis-thiazolium quaternary ammonium salt (dimer).[1]

-

Kinetics : This process is concentration-dependent.[1] Storing the compound neat (undiluted) at room temperature accelerates this pathway.[1]

2.3 Visualization of Degradation Pathways

The following diagram illustrates the two primary degradation vectors: Hydrolysis (moisture-driven) and Dimerization (heat/concentration-driven).

Caption: Primary degradation pathways showing moisture-induced hydrolysis and concentration-dependent dimerization.

Part 3: Handling & Storage Protocols[1]

To maintain >98% purity, the following "Self-Validating" protocols must be employed.

3.1 Storage Conditions

-

Temperature : Store at -20°C . The rate of dimerization is significantly suppressed below 0°C.[1]

-

Atmosphere : Store under Argon or Nitrogen .[1] Oxygen is less of a concern than moisture, but inert gas prevents hydrolysis.

-

Form : If possible, store as the Hydrochloride Salt . The salt protonates the nitrogen, effectively "turning off" the nucleophile and preventing dimerization.

-

Conversion: Dissolve free base in anhydrous ether; bubble dry HCl gas. Filter the precipitate.[1]

-

3.2 Solvent Compatibility Matrix

When using the compound in synthesis, solvent choice determines stability.

| Solvent Class | Recommendation | Rationale |

| Alcohols (MeOH, EtOH) | AVOID | Rapid solvolysis (alcoholysis) forms the ether byproduct. |

| Chlorinated (DCM, CHCl3) | EXCELLENT | Inert.[1] Good solubility. Acid traces in CHCl3 can catalyze degradation; use basic alumina filtered solvent.[1] |

| Ethers (THF, Et2O) | GOOD | Inert.[1] Ensure peroxides are absent.[1] |

| Amines (TEA, Pyridine) | USE WITH CAUTION | Will react immediately to form quaternary ammonium salts.[1] Only add amines when the reaction partner is present. |

Part 4: Experimental Validation (Synthesis & Analysis)

Since this compound is often synthesized in-house due to its instability, the Hantzsch Thiazole Synthesis is the standard validated route.

4.1 Validated Synthesis Protocol

Reaction : 2,2-Dimethylpropanethioamide + 1,3-Dichloroacetone

-

Setup : Flame-dried flask, N2 atmosphere.

-

Reactants : Dissolve 1.0 eq of 2,2-dimethylpropanethioamide in absolute ethanol.

-

Addition : Add 1.05 eq of 1,3-dichloroacetone dropwise at room temperature.

-

Note: 1,3-dichloroacetone is a potent lachrymator.[1] Handle in fume hood.

-

-

Reflux : Heat to reflux for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[1]

-

Workup :

-

Purification : Vacuum distillation (if oil) or recrystallization from Hexane/Ether (if solid).[1]

4.2 Quality Control Workflow

Use this logic flow to verify the integrity of your material before use.

Caption: QC decision tree for verifying compound integrity prior to use.

4.3 Analytical Markers

-

1H NMR (CDCl3) :

- 1.45 (s, 9H, t-Bu)

- 4.70 (s, 2H, CH2Cl) — Shift moves to ~4.85 if hydrolyzed to CH2OH.

- 7.20 (s, 1H, Thiazole-H)

References

-

Hantzsch, A. (1887).[1] "Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Metzger, J. V. (1979).[1] Thiazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Vol 34. Wiley-Interscience.[1] (Foundational text on thiazole reactivity and chloromethyl side-chain lability).

-

Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 4-(Chloromethyl)thiazole hydrochloride." (Used as a proxy for hazard classification and handling of chloromethyl thiazoles).[1]

-

BenchChem. (2025).[1][3] "Technical Guide: Synthesis of 4-(Methoxymethyl)thiazole." (Provides validated protocols for Hantzsch synthesis of chloromethyl intermediates).

Sources

Technical Guide: Biological Activity and Synthesis of Thiazole-Based Intermediates in Agrochemistry

Executive Summary

The thiazole ring (1,3-thiazole) represents a "privileged scaffold" in modern agrochemical discovery, serving as the core pharmacophore for a diverse array of fungicides, insecticides, and herbicides. Its unique electronic distribution—characterized by the electron-donating sulfur atom and the electron-withdrawing nitrogen atom—facilitates high-affinity binding to biological targets such as Succinate Dehydrogenase (SDH) and Nicotinic Acetylcholine Receptors (nAChR).

This technical guide provides a rigorous analysis of thiazole-based intermediates, focusing on their synthesis via the Hantzsch method, their structure-activity relationships (SAR), and standardized protocols for validating their biological efficacy.

Part 1: The Thiazole Pharmacophore in Agrochemistry

The thiazole ring is a five-membered aromatic heterocycle (

-

Bioisosterism: Thiazole effectively mimics the peptide bond (

) and the pyridine ring, allowing it to integrate seamlessly into enzyme active sites. -

Lipophilicity: The sulfur atom enhances lipophilicity (

), improving cuticular penetration in plant leaves and exoskeletal absorption in insects. -

Metabolic Stability: The aromatic system is resistant to rapid oxidative degradation, prolonging the half-life of the active ingredient (AI) in the field.

Key Commercial Classes

| Class | Target Mechanism | Representative AI | Role of Thiazole Intermediate |

| SDHI Fungicides | Complex II Inhibition (Mitochondria) | Thifluzamide | Acts as the variable "tail" binding to the ubiquinone site. |

| Neonicotinoids | nAChR Agonist (Nervous System) | Thiamethoxam | The 2-chlorothiazole moiety anchors the molecule in the receptor cleft. |

| Herbicides | Bleaching / Carotenoid Inhibition | Benazolin | Provides the structural rigidity required for auxin mimicry. |

Part 2: Synthesis of Key Intermediates

The biological activity of the final agrochemical is dictated by the purity and substitution pattern of the thiazole intermediate. The Hantzsch Thiazole Synthesis remains the gold standard for generating 2-aminothiazoles and thiazole-4-carboxylates.

Visualization: Hantzsch Synthesis Workflow

The following diagram illustrates the condensation logic between

Caption: Logical flow of the Hantzsch Thiazole Synthesis, highlighting the transition from acyclic precursors to the aromatic heterocycle.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This intermediate is a versatile precursor for SDHI fungicides.

Reagents:

-

Ethyl acetoacetate (

) -

Sulfuryl chloride (

) -

Thiourea (

) -

Ethanol (absolute)

Methodology:

-

Halogenation: In a chemically resistant flask, cool ethyl acetoacetate to

. Add sulfuryl chloride dropwise over 30 minutes to generate ethyl 2-chloroacetoacetate in situ.-

Critical Control Point: Maintain temperature

to prevent di-chlorination.

-

-

Condensation: Dissolve thiourea in ethanol (

). Add the freshly prepared -

Reflux: Heat the mixture to reflux (

) for 4 hours. The solution will turn yellow/orange. -

Neutralization: Cool to room temperature. Neutralize with saturated

solution until -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Validation: Melting point should be

.

-

Part 3: Biological Mechanisms & Target Sites

Fungicidal Mechanism: SDHI (Succinate Dehydrogenase Inhibition)

Thiazole-carboxamides (e.g., Thifluzamide) function by blocking the ubiquinone-binding site (Site II) of Complex II in the mitochondrial electron transport chain. This halts fungal respiration.[2][3]

Caption: Mechanism of Action for SDHI fungicides. The thiazole moiety competitively binds to the ubiquinone site, interrupting energy production.

Structure-Activity Relationship (SAR)

To optimize biological activity, modifications are made at specific ring positions:

-

Position 2 (N-terminus): Critical for hydrogen bonding. Introduction of an amine (

) or hydrazine group often increases antifungal potency. -

Position 4: Lipophilic groups (e.g.,

, -

Position 5: Electron-withdrawing groups (e.g.,

,

Part 4: Validating Biological Activity (Bioassay Protocol)

Trustworthiness in agrochemical research relies on reproducible bioassays. The Poisoned Food Technique is the industry standard for assessing the antifungal efficacy of synthesized intermediates.

Protocol: Antifungal Assessment against Fusarium oxysporum

Materials:

-

Test Compound (Thiazole intermediate dissolved in DMSO)

-

Positive Control (e.g., Mancozeb or Thifluzamide)

-

Fungal culture (7-day old active culture)

Step-by-Step Procedure:

-

Media Preparation: Sterilize PDA and cool to

(molten state). -

Incorporation (Poisoning): Add the test compound to the molten agar to achieve final concentrations of

. Swirl gently to homogenize without creating bubbles.-

Control: Prepare plates with DMSO only (Negative) and Commercial Fungicide (Positive).

-

-

Plating: Pour

into sterile Petri dishes and allow to solidify. -

Inoculation: Using a sterile cork borer (

), cut a mycelial disc from the periphery of the active fungal culture.[5] Place it upside down (mycelium touching agar) in the center of the poisoned plate. -

Incubation: Incubate at

for 5–7 days. -

Data Analysis: Measure the diameter of radial growth. Calculate Percent Inhibition (

) using the formula:

Part 5: Future Outlook

The next generation of thiazole agrochemicals is moving toward hybrid molecules . Researchers are currently exploring "clubbed" thiazoles—linking the thiazole ring with triazoles or pyrazoles—to create dual-action fungicides that delay the onset of resistance.

SAR Visualization

Caption: Strategic functionalization of the thiazole ring. Each position serves a distinct role in pharmacokinetics and target binding.

References

-

Wang, J., et al. (2025).[6] Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.

-

Ghumare, R., et al. (2025).[7] A Review on Thiazole Scaffolds and its Biological Activity. ResearchGate.

-

Fungicide Resistance Action Committee (FRAC). (2022). SDHI Fungicides: Mode of Action and Resistance Management.

-

University of Georgia Extension. (2019). SDHI Fungicides and Turfgrass Disease Control: An Overview.

-

Fortune Journals. (2020). Antifungal Activity of Ethanolic Extracts: Poisoned Food Technique Protocol.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 3. site.caes.uga.edu [site.caes.uga.edu]

- 4. Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fortunejournals.com [fortunejournals.com]

- 6. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Safety Data Sheet (SDS) for 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole

Executive Summary: The Pharmacophore Scaffold

This guide serves as an advanced technical manual for 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole (CAS: 675149-83-4 / 175277-76-6).[1] Unlike standard Safety Data Sheets (SDS) that list hazards, this document explains the molecular behavior driving those hazards.[1]

This compound is a high-value heterocyclic building block.[1][2] The tert-butyl group at the C2 position provides significant lipophilicity and metabolic stability (blocking oxidation at the most reactive position), while the chloromethyl group at C4 acts as a highly reactive electrophilic "warhead." It is primarily employed in the synthesis of agrochemicals (e.g., ethaboxam analogs) and pharmaceutical protease inhibitors.[1]

Physicochemical Identity & Profile

| Parameter | Specification | Technical Note |

| IUPAC Name | 4-(Chloromethyl)-2-(2-methyl-2-propanyl)-1,3-thiazole | The tert-butyl group creates steric bulk, influencing nucleophilic attack angles.[1] |

| Formula | Halogenated Heterocycle | |

| Molecular Weight | 189.71 g/mol | -- |

| Physical State | Low-melting solid or viscous oil | Often supercools; purity affects state.[1] |

| Solubility | DCM, THF, Ethyl Acetate | Hydrolytically Unstable: Avoid protic solvents (water/alcohols) for storage.[1] |

| Reactivity Class | Alkylating Agent (Benzylic-like) | The C4-chloromethyl bond is activated by the thiazole ring's electron-withdrawing nature.[1] |

Hazard Assessment: Mechanistic Toxicology

Standard GHS classifications label this compound as Corrosive (Skin Corr.[1] 1B) and a Sensitizer .[1] As scientists, we must understand the mechanism to respect the hazard.

The Alkylation Mechanism (The "Why")

The chloromethyl group is not a passive halogen; it is benzylic-like.[1] The thiazole ring pulls electron density, making the methylene carbon highly electrophilic.

-

Skin Corrosion: Upon contact, the molecule undergoes rapid

substitution with nucleophilic residues (cysteine thiols, lysine amines) in skin proteins. This irreversible alkylation triggers cell death and immune responses (chemical burns).[1] -

Lachrymator Potential: Like benzyl chloride, this compound can alkylate TRPA1 ion channels in the eyes/lungs, causing severe tearing and respiratory distress, even if not explicitly labeled as a lachrymator.

GHS Classifications:

-

H335: May cause respiratory irritation.[1]

Safe Handling Protocols: Engineering & PPE

Trustworthiness:[1] This protocol relies on the principle of "Zero Contact, Zero Hydrolysis."

Engineering Controls

-

Primary Barrier: All transfers must occur in a chemical fume hood with a face velocity >100 fpm.[1]

-

Inert Atmosphere: Due to potential hydrolysis (generating HCl gas), store and handle under Nitrogen or Argon.[1]

-

Vessel Selection: Use glass or Teflon (PTFE).[1] Avoid metal spatulas if the compound is potentially acidic from degradation.[1]

Personal Protective Equipment (PPE) Matrix

-

Hands: Double-gloving is mandatory. [1]

-

Eyes: Chemical splash goggles.[1] Face shield recommended if handling >5g.[1]

-

Respiratory: If solid/dusty, use N95.[1] If liquid/volatile, use organic vapor cartridges (OV).[1]

Workflow Visualization: Safe Transfer Protocol

Caption: Figure 1. Logical workflow for transferring moisture-sensitive alkylating agents to prevent hydrolysis and exposure.

Reactivity & Synthesis Applications

This molecule is designed to be attacked.[1] In drug development, it serves as the electrophile in coupling reactions.

Primary Reaction Pathway ( )

The most common application is coupling with amines, thiols, or alkoxides.

-

Conditions: Requires a non-nucleophilic base (e.g.,

, DIPEA, or NaH) to scavenge the HCl byproduct. -

Solvents: Anhydrous DMF, MeCN, or THF.[1] Avoid alcohols (competitors).[1]

Reaction Mechanism Visualization

Caption: Figure 2. Mechanism of

Emergency Response & Decontamination

Standard SDS advice is often generic.[1] Here is the chemically validated approach.

-

Spill Cleanup (Small < 10g):

-

Do NOT use water (generates HCl gas).[1]

-

Cover with vermiculite or dry sand.[1]

-

Deactivation Solution: Prepare a solution of 10% sodium thiosulfate or dilute aqueous ammonia.[1] These nucleophiles will attack the chloromethyl group, converting it to a non-toxic thiosulfate ester or amine.

-

Wipe surfaces with this solution after bulk removal.[1]

-

-

First Aid:

References

-

PubChem. (n.d.).[1] Compound Summary: 2-tert-Butyl-4-(chloromethyl)thiazole.[1] National Library of Medicine.[1] Retrieved October 26, 2024, from [Link]

-

ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Thiazole derivatives and alkyl halides. Retrieved October 26, 2024, from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.ca [fishersci.ca]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis protocol for 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole

Executive Summary

This technical guide details the synthesis of 2-tert-butyl-4-(chloromethyl)-1,3-thiazole , a critical heterocyclic building block used in the development of sterically demanding agrochemicals and pharmaceuticals. The protocol utilizes a modified Hantzsch Thiazole Synthesis , condensing 2,2-dimethylpropanethioamide (pivalothioamide) with 1,3-dichloroacetone.

Unlike standard protocols, this guide emphasizes the handling of the highly lachrymatory

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves 1,3-Dichloroacetone , a severe lachrymator and skin irritant.

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face respirator is recommended if handling solid 1,3-dichloroacetone outside a closed system.

-

Decontamination: Prepare a neutralization bath (10% aqueous sodium thiosulfate or dilute ammonia) for glassware to quench residual alkylating agents before washing.

Retrosynthetic Analysis & Strategy

The synthesis relies on the condensation of a thioamide with an

Reaction Scheme:

-

Nucleophilic Attack: The sulfur of the thioamide attacks the

-carbon of the ketone. -

Cyclization: Intramolecular attack of the nitrogen on the carbonyl carbon.

-

Dehydration: Loss of water to aromatize the thiazole ring.

Figure 1: Reaction pathway for the Hantzsch synthesis of the target thiazole.

Materials & Equipment

Reagents:

| Reagent | CAS No. | Equiv. | Role |

|---|---|---|---|

| 2,2-Dimethylpropanethioamide | 2591-86-8 | 1.0 | Nucleophile (S-donor) |

| 1,3-Dichloroacetone | 534-07-6 | 1.1 | Electrophile |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Magnesium Sulfate (MgSO4) | 7487-88-9 | N/A | Drying Agent |

| Dichloromethane (DCM) | 75-09-2 | N/A | Extraction Solvent |

Equipment:

-

100 mL Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with drying tube (CaCl2).

-

Rotary evaporator.

-

TLC plates (Silica gel 60 F254).

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Preparation: In a 100 mL RBF, dissolve 2,2-dimethylpropanethioamide (1.17 g, 10.0 mmol) in absolute ethanol (20 mL).

-

Addition: Add 1,3-dichloroacetone (1.40 g, 11.0 mmol) in a single portion.

-

Note: If the 1,3-dichloroacetone is solid and "caked," dissolve it in a minimal amount of ethanol (5 mL) before addition to ensure homogeneity.

-

-

Incubation: Attach the reflux condenser. Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Duration: Maintain reflux for 4–6 hours .

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting thioamide (

) should disappear, and a new less polar spot (

-

Step 2: Workup (Self-Validating)

The reaction typically produces the thiazole hydrochloride salt. The workup depends on whether the free base or salt is desired. Free base isolation is described below for versatility.

-

Concentration: Remove approximately 80% of the ethanol under reduced pressure.

-

Neutralization: Pour the residue into crushed ice (50 g) and water (20 mL). Slowly add saturated aqueous NaHCO3 with stirring until pH

8.-

Observation: Evolution of CO2 gas will occur. An oil or low-melting solid will separate.

-

-

Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).

-

Washing: Wash the combined organic layers with water (1 x 30 mL) and brine (1 x 30 mL).

-

Drying: Dry over anhydrous MgSO4, filter, and concentrate in vacuo at <40°C.

-

Caution: Chloromethyl thiazoles can be thermally unstable. Do not overheat during evaporation.

-

Step 3: Purification

-

Crude Purity: Often >90% and suitable for immediate use.

-

Column Chromatography: If purification is required, use a short silica plug eluting with Hexane:EtOAc (9:1) .

-

Note: The tert-butyl group renders the compound fairly lipophilic.

-

Analytical Characterization

Use these parameters to validate your product structure.

| Technique | Expected Signal | Assignment |

| 1H NMR (400 MHz, CDCl3) | t-Butyl (-C(CH3)3) | |

| Chloromethyl (-CH2Cl) | ||

| Thiazole H-5 (Aromatic) | ||

| 13C NMR (100 MHz, CDCl3) | t-Butyl carbons | |

| Chloromethyl carbon | ||

| C-5 (Thiazole ring) | ||

| C-4, C-2 (Thiazole ring) | ||

| Mass Spectrometry (ESI+) | m/z 190/192 [M+H]+ | Characteristic Cl isotope pattern (3:1) |

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common synthesis issues.

-

Issue: Hydrolysis of -CH2Cl.

-

Cause: Prolonged exposure to aqueous base during workup.

-

Fix: Perform the neutralization quickly at 0°C and extract immediately.

-

-

Issue: Lachrymatory Fumes.

-

Cause: Unreacted 1,3-dichloroacetone.

-

Fix: Quench the crude reaction mixture with a small amount of thiourea (scavenger) before workup if starting material persists.

-

Storage and Stability

-

State: The free base is typically a pale yellow oil or low-melting solid.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The chloromethyl group is reactive. Avoid storage for >1 month; convert to the hydrochloride salt or react immediately for best results.

References

-

BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (Accessed 2026).[1] Link

-

Organic Chemistry Portal. Synthesis of Thiazoles - Hantzsch Synthesis. (Accessed 2026).[1] Link

-

PubChem. 2-butyl-4-(chloromethyl)-1,3-thiazole (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. 2-Chloro-4-(chloromethyl)thiazole Safety Data Sheet. (Accessed 2026).[1] Link

Sources

Step-by-step preparation of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole from thioamides

Application Note: High-Yield Synthesis of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole

Abstract & Scope

This technical guide details the optimized protocol for synthesizing 2-tert-butyl-4-(chloromethyl)-1,3-thiazole , a critical pharmacophore found in various antiretroviral (e.g., Ritonavir analogs) and antineoplastic agents.

While the Hantzsch thiazole synthesis is a century-old reaction, the introduction of a bulky tert-butyl group at the C2 position combined with a reactive chloromethyl moiety at C4 presents specific challenges regarding steric hindrance and product stability. This protocol utilizes 2,2-dimethylpropanethioamide and 1,3-dichloroacetone to achieve high purity (>95%) without requiring chromatographic purification in most runs.

Retrosynthetic Analysis & Strategy

The synthesis relies on the condensation of a thioamide with an

Reaction Scheme:

Critical Safety & Handling (Lachrymator Warning)

1,3-Dichloroacetone (1,3-DCA) is a severe lachrymator and skin irritant. It is solid at room temperature but has significant vapor pressure.

-

Engineering Control: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Keep a beaker of 10% aqueous sodium bisulfite or ammonia solution nearby to neutralize spills or contaminated glassware immediately.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Materials & Reagents

| Reagent / Solvent | CAS No. | Equiv.[1][2] | Role | Grade |

| 2,2-Dimethylpropanethioamide | 2598-99-4 | 1.0 | Nucleophile (S-donor) | >97% |

| 1,3-Dichloroacetone | 534-07-6 | 1.1 | Electrophile | >95% |

| Ethanol (Absolute) | 64-17-5 | N/A | Solvent | ACS Reagent |

| Sodium Bicarbonate (sat. aq) | 144-55-8 | N/A | Neutralization | Lab Grade |

| Diethyl Ether or EtOAc | - | N/A | Extraction | ACS Reagent |

Experimental Protocol

Phase 1: The Hantzsch Condensation

Rationale: Ethanol is chosen over DMF to facilitate easier workup and crystallization. The reaction is driven by entropy and the formation of the aromatic thiazole ring.

-

Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2,2-dimethylpropanethioamide (1.31 g, 10.0 mmol) in absolute ethanol (20 mL).

-

Addition: Add 1,3-dichloroacetone (1.40 g, 11.0 mmol, 1.1 equiv) in a single portion.

-

Note: A slight excess of the ketone ensures complete consumption of the thioamide, which is harder to remove during workup than the excess ketone.

-

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

-

Monitoring: Check TLC (20% EtOAc in Hexanes). The thioamide spot (

) should disappear. The product will appear as a UV-active spot at higher

-

-

Cooling: Allow the reaction to cool to room temperature. Often, the hydrochloride salt of the product may precipitate directly.

Phase 2: Workup & Isolation

Rationale: The product initially forms as a hydrochloride salt. Neutralization must be gentle (NaHCO3) to avoid hydrolyzing the reactive chloromethyl group to a hydroxymethyl group.

-

Concentration: Remove approximately 75% of the ethanol under reduced pressure (rotary evaporator).

-

Neutralization: Pour the residue into a separatory funnel containing saturated aqueous NaHCO3 (50 mL). The pH should be basic (pH ~8-9).

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

-

Self-Validating Step: The aqueous layer should be clear; the organic layer will contain the product. If an emulsion forms, add a small amount of brine.

-

-

Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous

, and filter. -

Evaporation: Concentrate the filtrate under reduced pressure to yield the crude oil/solid.

-

Purification (Optional): If the crude is colored (dark orange/brown), pass through a short pad of silica gel using 10% EtOAc/Hexane.

Mechanistic Insight & Visualization

The reaction proceeds via a cascade sequence:

-

S-Alkylation: The sulfur lone pair attacks the

-carbon of 1,3-DCA, displacing chloride. -

Cyclization: The nitrogen lone pair attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization.

Figure 1: Mechanistic pathway of the Hantzsch synthesis for chloromethyl thiazoles.

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Validation & Quality Control

To confirm the identity of the product, use the following spectroscopic markers. The tert-butyl group provides a distinct signature.

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Tert-butyl group (distinctive singlet) | |

| 1H NMR (CDCl3) | Chloromethyl ( | |

| 1H NMR (CDCl3) | Thiazole C5-H (aromatic proton) | |

| Mass Spec (ESI) |

Troubleshooting Table:

-

Problem: Low Yield.

-

Cause: Volatility of 1,3-DCA or incomplete reaction due to sterics.

-

Solution: Use 1.2 equiv of ketone and ensure vigorous reflux.

-

-

Problem: Product is a sticky gum.

-

Cause: Residual solvent or impurities.[3]

-

Solution: Triturate with cold hexanes or recrystallize from minimal pentane.

-

References

-

Hantzsch, A. (1887).[4] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Kempf, D. J., et al. (1996). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease". Journal of Medicinal Chemistry, 39(5), 3203-3219. (Describes thiazole synthesis for pharmaceutical applications).

-

BenchChem. (2023). "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors". (Provides protocols for the chloromethyl intermediate).

-

National Oceanic and Atmospheric Administration (NOAA). "Chemical Datasheet: 1,3-Dichloroacetone". CAMEO Chemicals.[5][6] (Safety and Handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide Ticket ID: HANTZSCH-OPT-2024

Executive Summary & Core Chemistry

You are likely synthesizing 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole as a lipophilic building block for antiviral (e.g., Ritonavir analogs) or agrochemical development. The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation between 2,2-dimethylpropanethioamide (Pivalothioamide) and 1,3-dichloroacetone .

While the Hantzsch reaction is "textbook" chemistry, the chloromethyl moiety introduces a high risk of hydrolysis and polymerization, while the tert-butyl group introduces steric factors that can influence crystallization. This guide addresses the "hidden" yield killers that standard papers often omit.

The Optimized Protocol (The "Golden Route")

Before troubleshooting, ensure your baseline protocol aligns with this optimized workflow designed to minimize side reactions.

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 2,2-Dimethylpropanethioamide | Nucleophile | 1.0 | Ensure dryness; moisture competes with sulfur. |

| 1,3-Dichloroacetone | Electrophile | 1.05 | CRITICAL: Must be high purity (see FAQ). |

| Ethanol (Absolute) | Solvent | [0.5 M] | High concentration favors kinetics but risks exotherms. |

| Molecular Sieves (3Å) | Scavenger | 10 wt% | Optional but recommended to prevent hydrolysis. |

Step-by-Step Workflow

-

Preparation: Dissolve 2,2-dimethylpropanethioamide (1.0 eq) in absolute ethanol (0.5 M concentration). Add activated 3Å molecular sieves.

-

Addition: Cool the solution to 0–5°C. Add 1,3-dichloroacetone (1.05 eq) dropwise (if liquid) or portion-wise (if solid).

-

Why? The reaction is exothermic. Heat promotes the formation of "red tar" (polymerization).

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 12–18 hours.[1]

-

Monitoring: TLC (Hexane:EtOAc 4:1). Look for the disappearance of the thioamide.

-

-

Workup (The Yield Trap):

-

Option A (Isolation as HCl Salt): Cool to 0°C. The product often crystallizes as the hydrochloride salt. Filter and wash with cold acetone. Highest Yield Route.

-

Option B (Free Base): Evaporate ethanol. Redissolve in DCM. Wash with saturated NaHCO₃ (cold). Dry over MgSO₄. Evaporate. Risk of degradation.

-

Troubleshooting & FAQs

Category A: Reagent Quality (The #1 Failure Point)

Q: My reaction mixture turned black/dark red immediately. What happened? A: This is the hallmark of 1,3-dichloroacetone polymerization .

-

Diagnosis: Commercial 1,3-dichloroacetone is unstable and often contains acidic impurities that catalyze its own polymerization into a dark tar.

-

Solution: You must purify the 1,3-dichloroacetone before use if it is not a white crystalline solid.

-

Protocol: Melt the crude material and distill it (bp ~170-175°C) or recrystallize from minimal diethyl ether/petroleum ether.

-

Reference: See Organic Syntheses procedures for handling unstable

-haloketones [1].

-

Q: Can I use technical grade ethanol? A: No. The target molecule contains a chloromethyl group. Water in technical ethanol (95%) will attack this position, converting your product into 2-tert-butyl-4-(hydroxymethyl)thiazole . This is the most common "invisible" yield loss because the two compounds often co-elute on TLC.

Category B: Reaction Control[2]

Q: I see the product on TLC, but isolated yield is <40%. Where is it going? A: You are likely losing it during the workup .

-

Issue: The 2-tert-butyl group makes the molecule surprisingly lipophilic, but the thiazole nitrogen is basic. If you do an aqueous workup at neutral/low pH, the product remains in the water layer as the protonated salt.

-

Fix: If isolating the free base, ensure the aqueous layer pH is adjusted to >8.0 using NaHCO₃ or K₂CO₃ before extraction with DCM.

-

Pro-Tip: Avoid aqueous workup entirely. Isolate the HCl salt directly from the reaction mixture by adding diethyl ether to precipitate it.

Category C: Stability

Q: My product was a solid, but it turned into an oil after a week. Why? A: This is Auto-Quaternization .

-

Mechanism: The thiazole nitrogen of one molecule attacks the chloromethyl group of another, forming a quaternary ammonium salt (dimer/polymer).

-

Prevention: Store the product as the HCl salt (which deactivates the nitrogen) or keep the free base at -20°C. Never store the free base neat at room temperature for long periods.

Visualizing the Failure Points

The following diagram maps the reaction pathway and where yield is lost.

Caption: Figure 1. Reaction pathway analysis. Red nodes indicate critical yield-loss pathways (Polymerization, Hydrolysis, and Self-Alkylation).

Purification Decision Tree

Use this logic flow to determine the best isolation method for your specific needs.

Caption: Figure 2. Workup strategy. Route A (Salt Isolation) is recommended for stability and yield.

Data Summary: Solvent & Conditions

| Parameter | Recommendation | Effect on Yield |

| Solvent | Ethanol (Abs.)[2][3] | High. Balances solubility of reagents vs. precipitation of product salt.[4] |

| Solvent | DMF | Medium. Good solubility but difficult to remove; high boiling point promotes side reactions. |

| Temperature | 20–25°C | Optimal. Minimizes polymerization of 1,3-dichloroacetone. |

| Temperature | Reflux (>70°C) | Low. Increases "tar" formation and hydrolysis risk. |

| Atmosphere | Nitrogen/Argon | Medium. Prevents moisture ingress (hydrolysis protection). |

References

-

Conant, J. B.; Quayle, O. R. "

-Dichloroacetone." Organic Syntheses, Coll.[1] Vol. 1, p. 211 (1941); Vol. 2, p. 13 (1922). - Hantzsch, A.

-

BenchChem Application Note. "4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block." (General stability and handling of chloromethyl thiazoles).

-

Santa Cruz Biotechnology. "4-Chloromethyl-2-methyl-1,3-thiazole, Hydrochloride Data Sheet." (Analogous compound properties and storage).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,3-dichloroacetone (a potent lachrymator) and 2-tert-butyl-4-(chloromethyl)-1,3-thiazole before handling.

Sources

Technical Support Center: Optimizing Reactivity of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole

Ticket ID: THZ-SUB-004

Topic: Troubleshooting Low Reactivity in Nucleophilic Substitution (

Executive Summary

You are encountering sluggish reaction rates with 2-tert-butyl-4-(chloromethyl)-1,3-thiazole . While 4-(chloromethyl)thiazoles are typically highly reactive electrophiles (analogous to benzylic halides), the introduction of the bulky tert-butyl group at the C2 position introduces unique physicochemical constraints.

The low reactivity is rarely due to direct steric hindrance at the reaction site (C4). Instead, it is likely caused by one of three "silent" failures:

-

Material Degradation: The electron-donating tert-butyl group increases the basicity of the thiazole nitrogen, accelerating self-alkylation (polymerization) during storage.

-

Solubility Mismatch: The lipophilic tert-butyl group creates a phase barrier with polar nucleophiles.

-

Leaving Group Inertia: In specific solvents, the C-Cl bond is insufficiently polarized.

This guide provides a diagnostic workflow and three validated protocols to restore reactivity.

Module 1: Diagnostic Triage (Is Your Reagent "Alive"?)

Before altering reaction conditions, you must validate the integrity of your starting material. The tert-butyl group makes the ring nitrogen more nucleophilic, leading to rapid autocatalytic dimerization if stored as a free base.

Diagnostic Protocol: 1H NMR Check

Run a proton NMR in

| Observation ( | Diagnosis | Status |

| Singlet at ~4.7 ppm | Intact Chloromethyl | Proceed to Module 2 |

| Singlet at ~4.8-5.0 ppm | Hydrolyzed (Alcohol) | Discard/Reprocess |

| Broad/Multiple peaks ~4.5-5.5 ppm | Quaternary Ammonium Salt (Dimer/Polymer) | Discard (Irreversible) |

Critical Insight: If you are using the HCl salt form to prevent dimerization, ensure you are adding exactly 1.05 - 1.10 equivalents of a non-nucleophilic base (e.g., DIPEA or

) to liberate the reactive species in situ. Excess base can cause elimination or hydrolysis.

Module 2: The "Finkelstein Switch" (The Gold Standard Fix)

If your material is pure but the reaction is slow, the chloride leaving group is likely the bottleneck. The C-Cl bond in this system can be sluggish, particularly if the solvent shell is stabilizing the ground state.

The Solution: Convert the chloride to an iodide in situ using the Finkelstein Reaction .[1] Iodide is a superior leaving group (

Protocol A: In-Situ Finkelstein Activation

Best for: Amines, Thiols, and Phenol nucleophiles.

-

Solvent: Switch to Acetone (if reactants are soluble) or Butanone (MEK) (for higher boiling point). If strictly non-polar solvents are needed, use Acetonitrile .

-

Additive: Add 0.1 - 0.2 equivalents of Sodium Iodide (NaI) .

-

Note: A catalytic amount is usually sufficient. If the reaction remains slow, use stoichiometric NaI (1.0 eq) to fully convert to the iodomethyl intermediate.

-

-

Mechanism:

-

Step 1:

(Precipitation drives equilibrium). -

Step 2:

(Fast substitution).

-

Why this works: The 2-tert-butyl group makes the molecule greasy. NaI is soluble in acetone/MEK. The substitution of Cl for I creates a transient species that is ~100x more reactive toward your nucleophile.

Module 3: Overcoming the Lipophilicity Barrier

The tert-butyl group renders the thiazole highly lipophilic (high LogP). If you are using an ionic nucleophile (e.g., Sodium Azide, Potassium Cyanide) in a polar solvent, your reactants may be physically separated in micro-emulsions.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Ionic nucleophiles (

-

System: Toluene (organic phase) / Water (aqueous nucleophile) OR Solid/Liquid heterogeneous mix.

-

Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (if using K+ salts).

-

Procedure:

-

Dissolve Thiazole in Toluene (5 vol).

-

Dissolve Nucleophile (1.5 eq) in minimal water.

-

Add TBAB. Vigorously stir at 50°C.

-

Mechanism: The quaternary ammonium cation (

Module 4: Troubleshooting Logic Flow

Use the following decision tree to select the correct optimization path.

Caption: Decision matrix for troubleshooting reactivity based on material state and nucleophile type.

Frequently Asked Questions (FAQ)

Q1: Can I heat the reaction to force completion?

-

Answer: Proceed with caution. The tert-butyl group is stable, but the chloromethyl group is prone to degradation above 80°C. If using the free base, high heat promotes dimerization. It is better to use Catalysis (Iodide) at 40-50°C than to heat uncatalyzed reactions to 100°C.

Q2: Why does the reaction turn dark/black?

-

Answer: This indicates decomposition of the thiazole ring or polymerization. Thiazoles are sulfur-containing heterocycles that can undergo oxidative ring opening or oligomerization under harsh conditions. If the solution turns black, check for the presence of acid (HCl byproduct). Add an acid scavenger like Potassium Carbonate (

) or Proton Sponge to buffer the system.

Q3: Does the tert-butyl group cause steric hindrance?

-